molecular formula C13H16O3 B8296098 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid

3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid

Cat. No.: B8296098
M. Wt: 220.26 g/mol
InChI Key: OFDQUWSARBQDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is an organic compound with a complex structure that includes an aromatic ring substituted with ethyl, formyl, and methyl groups, as well as a propionic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One common method starts with the alkylation of a substituted benzene ring, followed by formylation and subsequent carboxylation to introduce the propionic acid side chain. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.

    Reduction: 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethyl-4-methyl-phenyl)-propionic acid
  • 3-(2-Ethyl-4-formyl-phenyl)-propionic acid
  • 3-(2-Methyl-4-formyl-6-methyl-phenyl)-propionic acid

Uniqueness

3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is unique due to the specific combination of substituents on the aromatic ring and the presence of the propionic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(2-ethyl-4-formyl-6-methylphenyl)propanoic acid

InChI

InChI=1S/C13H16O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)

InChI Key

OFDQUWSARBQDCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C=O)C)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(2-ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid (2.8 g, 12.6 mmol) in acetic acid (50 mL) is treated with MnO2 (3.9 g, 45.4 mmol) and the resulting mixture is stirred at 80° C. for 4 h. The mixture is filtered and the filtrate is concentrated. The crude product is purified by CC on silica gel eluting with DCM to give 3-(2-ethyl-4-formyl-6-methyl-phenyl)-propionic acid (1.76 g) as a beige solid; LC-MS: tR=0.86 min.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 g
Type
catalyst
Reaction Step One

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